Hydroxy(triphenyl)borate(1-)

Description

Contextualizing the Hydroxy(triphenyl)borate(1-) Anion within Boron Chemistry

Organoboron chemistry is a vast field that studies compounds containing carbon-boron bonds. These compounds, known as organoboranes, are pivotal in enabling numerous chemical reactions, most notably hydroboration.

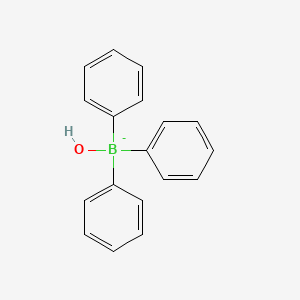

Hydroxy(triphenyl)borate(1-), also referred to as hydroxytriphenylboronanion, is an anion with the chemical formula [B(C₆H₅)₃OH]⁻. ontosight.ai It consists of a central boron atom bonded to three phenyl groups and one hydroxyl group, resulting in a net negative charge.

Table 1: Chemical Identity of Hydroxy(triphenyl)borate(1-)

| Property | Value |

| Chemical Formula | [B(C₆H₅)₃OH]⁻ |

| Alternate Names | Hydroxytriphenylboronanion, Sodium hydroxy(triphenyl)borate(1-) (for the sodium salt) |

| CAS Number (for sodium salt) | 12113-07-4 regulations.gov |

Hydroxy(triphenyl)borate(1-) is directly derived from triphenylborane (B1294497) (B(C₆H₅)₃), a well-known Lewis acid. ontosight.aiwikipedia.org The formation of the hydroxy(triphenyl)borate(1-) anion occurs through the addition of a hydroxide (B78521) ion (OH⁻) to the electron-deficient boron center of triphenylborane. archive.org This reaction transforms the trigonal planar geometry of triphenylborane into a tetrahedral geometry around the boron atom in the resulting anion. wikipedia.org

This anion is part of a larger family of organoborate anions, which are organoboron compounds with a negative charge on the boron atom. wikipedia.orgacs.org These anions, in general, are highly valuable in organic synthesis as they can act as nucleophiles, delivering organic groups to electrophilic centers. acs.orgwikiwand.com Other related boron anions include the tetrahydroxyborate anion, [B(OH)₄]⁻, which is the conjugate base of boric acid, and various organotrifluoroborates (RBF₃⁻). acs.orgwikipedia.org

Historical Perspectives and Early Investigations of Hydroxy(triphenyl)borate(1-) and Analogous Systems

The study of organoborate anions has a rich history. Early work in organoboron chemistry laid the foundation for understanding the reactivity of these species. While specific early investigations into hydroxy(triphenyl)borate(1-) are not extensively documented in readily available literature, the preparation of analogous tetraorganoborate anions, such as sodium tetraphenylborate, was a significant development. The synthesis of hydroxy(triphenyl)borate(1-) was achieved through the reaction of triphenylborane with hydroxide. archive.org The broader exploration of organoboranes and their reactions with nucleophiles, which began in the mid-20th century, paved the way for the synthesis and study of a wide array of organoborate anions. acs.org

Significance of Hydroxy(triphenyl)borate(1-) in Modern Organic Synthesis and Catalysis

The hydroxy(triphenyl)borate(1-) anion is a versatile compound with several important applications in modern chemistry. ontosight.ai Its utility stems from its unique chemical properties, including its capacity to act as a strong base and participate in nucleophilic substitution and elimination reactions. ontosight.ai

In the realm of organic synthesis , it is employed as a reagent for creating complex organic molecules. ontosight.ai For instance, it can be a precursor to other functionalized borates.

In catalysis , hydroxy(triphenyl)borate(1-) and its derivatives can form complexes with transition metals. ontosight.ai These complexes can then serve as catalysts for a range of reactions, including hydrogenation, oxidation, and coupling reactions, thereby enhancing reaction rates and selectivity. ontosight.ai The formation of such borate (B1201080) anions is a key step in reactions like the Suzuki-Miyaura cross-coupling, where the boronic acid is activated by a base to form a borate anion, facilitating the crucial transmetalation step. acs.org

Table 2: Applications of Hydroxy(triphenyl)borate(1-)

| Field | Application |

| Organic Synthesis | Reagent for the synthesis of complex organic molecules. ontosight.ai |

| Catalysis | Used as a catalyst or co-catalyst to improve reaction rates and selectivity. ontosight.ai Can form transition metal complexes for various catalytic transformations. ontosight.ai |

| Materials Science | Utilized in the synthesis of polymers and nanoparticles. ontosight.ai |

Properties

CAS No. |

40905-43-9 |

|---|---|

Molecular Formula |

C18H16BO- |

Molecular Weight |

259.1 g/mol |

IUPAC Name |

hydroxy(triphenyl)boranuide |

InChI |

InChI=1S/C18H16BO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H/q-1 |

InChI Key |

AAAHTTDMVMAHMO-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Hydroxy Triphenyl Borate 1

Direct Synthesis Approaches to Hydroxy(triphenyl)borate(1-)

The most straightforward route to hydroxy(triphenyl)borate(1-) involves the direct addition of a hydroxide (B78521) anion to the vacant p-orbital of the trigonal planar triphenylborane (B1294497) molecule. This reaction is a classic example of a Lewis acid-base adduct formation. alfa-chemistry.com

The formation of the hydroxy(triphenyl)borate(1-) anion can be viewed as the result of triphenylborane activating a water molecule, which is then deprotonated. A powerful analogy can be drawn from the chemistry of the highly Lewis acidic tris(pentafluorophenyl)borane, B(C₆F₅)₃. Upon exposure to water, B(C₆F₅)₃ forms a stable adduct, (C₆F₅)₃B–OH₂, which is a potent Brønsted acid. rsc.orgwikipedia.org This aqua adduct readily releases a proton, even in the presence of a weak base, to form the corresponding hydroxylated borate (B1201080) anion, [(C₆F₅)₃B(OH)]⁻. rsc.orgacs.org

B(C₆H₅)₃ + H₂O ⇌ (C₆H₅)₃B–OH₂ (C₆H₅)₃B–OH₂ + Base ⇌ [B(C₆H₅)₃(OH)]⁻ + [Base–H]⁺

This pathway highlights the role of the borane (B79455) in enhancing the acidity of the coordinated water molecule, facilitating the formation of the hydroxylated borate anion.

Ligand exchange provides another viable route to hydroxy(triphenyl)borate(1-). This approach involves starting with a triphenylborane adduct, B(C₆H₅)₃–L, where L is a labile (easily displaced) Lewis base. The introduction of a hydroxide source, such as sodium hydroxide or potassium hydroxide, leads to the displacement of the ligand L and the formation of the desired borate anion. scbt.comalfa-chemistry.com

B(C₆H₅)₃–L + MOH → M⁺[B(C₆H₅)₃(OH)]⁻ + L (where M = Na, K)

The efficiency of this reaction depends on the relative binding affinities of the ligand L and the hydroxide ion to the triphenylborane center. Ligands that are weakly bound or volatile can be easily displaced, driving the reaction to completion. This method is particularly useful when the starting material is an available or easily prepared triphenylborane adduct.

Advanced Synthetic Strategies for Substituted Hydroxy(triphenyl)borate(1-) Derivatives

The synthesis of substituted derivatives, where one or more of the phenyl rings bear additional functional groups, requires more advanced strategies. The primary approach involves the synthesis of a substituted triarylborane precursor, which is then reacted with a hydroxide source.

A versatile one-pot methodology for creating unsymmetrically substituted triarylboranes (BArAr'Ar'') has been developed using bench-stable potassium aryltrifluoroborates as the starting boron source. nih.gov This method relies on the differential reactivity of organolithium and Grignard reagents. nih.gov For instance, a potassium aryltrifluoroborate can react with one equivalent of a Grignard reagent, followed by the addition of a different, more reactive aryllithium reagent to install the third, distinct aryl group. nih.gov Once the desired substituted triarylborane is synthesized and isolated, it can be converted to the corresponding substituted hydroxy(triphenyl)borate(1-) derivative via the direct reaction with a hydroxide source as described previously. This modular approach allows for the systematic introduction of various substituents, enabling the fine-tuning of the electronic and steric properties of the final borate anion.

Precursor Chemistry and Starting Materials for Hydroxy(triphenyl)borate(1-) Synthesis

The synthesis of the target anion is fundamentally dependent on the availability and purity of its precursors, principally triphenylborane and its foundational boron sources.

Triphenylborane (B(C₆H₅)₃) is the key immediate precursor for generating hydroxy(triphenyl)borate(1-). It is a white crystalline solid that acts as a Lewis acid due to the presence of a vacant p-orbital on the sp²-hybridized boron atom. alfa-chemistry.com This electronic deficiency drives its reaction with Lewis bases, including the hydroxide ion.

First synthesized in 1922, triphenylborane is typically prepared by reacting a boron trihalide, such as boron trifluoride diethyl etherate, with an arylating agent like phenylmagnesium bromide (a Grignard reagent) or phenyllithium. alfa-chemistry.comwikipedia.org

B(OR)₂F₃ + 3 C₆H₅MgBr → B(C₆H₅)₃ + 3 MgBrF + Et₂O

Alternative routes include metal-boron exchange reactions using organotin or organosilicon reagents. nih.gov The purity of the triphenylborane is crucial, as impurities can affect the yield and purity of the final borate salt. alfa-chemistry.com

Ultimately, many organoboron syntheses trace back to fundamental boron sources like boric acid (B(OH)₃) or borax (B76245). wikipedia.org Boric acid is a versatile starting material that can be converted into borate esters through reaction with alcohols. wikipedia.orgacs.org These borate esters, such as trimethyl borate or triethyl borate, can then be used as precursors in the synthesis of triphenylborane.

Another related compound, triphenyl borate (B(OC₆H₅)₃), can be synthesized from boric acid and phenol. google.comresearchgate.net While this is a borate ester and not the target anion, it serves as an important intermediate in various organoboron transformations. The synthesis of triphenylborane itself can also start from more fundamental boron halides like boron trichloride (B1173362) or boron tribromide. nih.gov A summary of key precursors is presented in the table below.

| Precursor Compound | Chemical Formula | Role in Synthesis | Typical Synthesis Method |

|---|---|---|---|

| Triphenylborane | B(C₆H₅)₃ | Direct Lewis acid precursor to the target anion. alfa-chemistry.com | Reaction of BF₃·OEt₂ with C₆H₅MgBr. wikipedia.org |

| Boric Acid | B(OH)₃ | Fundamental boron source, precursor to borate esters and halides. wikipedia.org | Acidification of borax solutions. wikipedia.org |

| Boron Trifluoride Diethyl Etherate | BF₃·O(C₂H₅)₂ | Common boron source for synthesizing triphenylborane. nih.gov | Reaction of boron trifluoride with diethyl ether. |

| Phenylmagnesium Bromide | C₆H₅MgBr | Arylating agent (Grignard reagent) for transferring phenyl groups to boron. wikipedia.org | Reaction of bromobenzene (B47551) with magnesium metal. |

| Potassium Aryltrifluoroborates | K[ArBF₃] | Stable precursors for synthesizing substituted triarylboranes. nih.gov | Reaction of arylboronic acids with KHF₂. wikipedia.org |

Structural Elucidation and Spectroscopic Characterization of Hydroxy Triphenyl Borate 1

Crystallographic Analysis of Hydroxy(triphenyl)borate(1-) and its Related Borate (B1201080) Anions

Crystallographic techniques provide the most direct insight into the three-dimensional arrangement of atoms and molecules in the solid state.

While a published single-crystal X-ray structure for a simple salt of hydroxy(triphenyl)borate(1-) could not be located in surveyed crystallographic databases, the expected geometry can be reliably inferred from the vast body of literature on related tetracoordinate borate anions. The formation of the anion from the trigonal planar triphenylborane (B1294497) involves the coordination of a hydroxide (B78521) ion to the empty p-orbital of the boron atom. This coordination changes the hybridization of the boron center from sp² to sp³, resulting in a tetrahedral geometry.

The structure consists of a central boron atom bonded to three phenyl rings and one hydroxyl group. The phenyl groups, due to steric hindrance, are expected to be arranged in a propeller-like fashion. The key geometric parameters, such as B-C and B-O bond lengths and the various bond angles around the boron center, are crucial for understanding the steric and electronic properties of the anion.

Based on data from analogous tetracoordinate organoborate structures, the following parameters can be anticipated:

| Parameter | Atoms Involved | Predicted Value | Comment |

|---|---|---|---|

| Bond Length | B-O | ~1.45 - 1.55 Å | Typical for a single bond between boron and oxygen in a tetrahedral borate. |

| Bond Length | B-C (phenyl) | ~1.60 - 1.65 Å | Typical for a single bond between a tetrahedral boron and a phenyl carbon. |

| Bond Angle | C-B-C | ~107 - 111° | Slightly deviating from the ideal 109.5° due to the steric bulk of the phenyl groups. |

| Bond Angle | C-B-O | ~107 - 111° | Expected to be near the ideal tetrahedral angle. |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules pack together. The surface is defined by the points where the electron contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Key properties mapped onto the Hirshfeld surface include:

d_norm : A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than van der Waals radii), which are characteristic of hydrogen bonds and other strong interactions.

2D Fingerprint Plots : These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).

For a crystal structure containing the hydroxy(triphenyl)borate(1-) anion, Hirshfeld analysis would reveal several key interactions that govern its packing:

Hydrogen Bonding : The hydroxyl group (O-H) is a strong hydrogen bond donor. This would be visualized as prominent red spots on the d_norm surface and would appear as sharp "spikes" in the 2D fingerprint plot, corresponding to O···H contacts. These interactions would likely link anions to each other or to co-crystallized solvent or water molecules.

C-H···π Interactions : The electron-rich faces of the phenyl rings can act as weak hydrogen bond acceptors for C-H bonds from neighboring anions. These interactions are crucial for organizing the aromatic groups in the crystal.

H···H Contacts : As with most organic molecules, a large portion of the surface area will be involved in non-specific van der Waals interactions, appearing as a large, diffuse region in the fingerprint plot.

π-π Stacking : Depending on the counter-ion and crystal packing, the phenyl rings of adjacent anions may engage in offset π-π stacking, which would be visible as characteristic shapes on the Hirshfeld surface and corresponding regions in the fingerprint plot.

Vibrational Spectroscopy of Hydroxy(triphenyl)borate(1-)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing information about molecular structure and bonding.

Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the compound. For the hydroxy(triphenyl)borate(1-) anion, the key diagnostic absorption bands are associated with the O-H, B-O, and phenyl C-H and C-C bonds.

The primary IR absorption regions for this anion are:

O-H Stretching : A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.

Aromatic C-H Stretching : Sharp, medium-intensity bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹).

Aromatic C=C Stretching : Several bands of varying intensity are expected between 1450 cm⁻¹ and 1600 cm⁻¹ due to the vibrations of the phenyl rings.

B-O Stretching : The stretching vibration of the B-O single bond in a tetrahedral BO₄ unit is typically observed in the 800-1200 cm⁻¹ range .

Phenyl C-H Bending : Strong bands corresponding to out-of-plane C-H bending vibrations appear in the 690-770 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene (B151609) ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3030 - 3080 | Medium, Sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| B-O stretch (tetrahedral) | 800 - 1200 | Strong |

| Aromatic C-H bend (out-of-plane) | 690 - 770 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For hydroxy(triphenyl)borate(1-), Raman spectroscopy would be effective for observing the symmetric vibrations of the phenyl rings.

Key expected Raman signals include:

Aromatic Ring Breathing Mode : A very strong, sharp signal is typically observed around 1000 cm⁻¹ for monosubstituted benzene rings. This symmetric vibration is often weak or absent in the IR spectrum.

Aromatic C-H Stretching : A strong signal is also expected in the 3050-3070 cm⁻¹ region.

B-C Stretching : The symmetric stretching of the three B-C bonds would be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Hydroxy(triphenyl)borate(1-) Chemistry

NMR spectroscopy is one of the most powerful tools for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For hydroxy(triphenyl)borate(1-), ¹H, ¹³C, and ¹¹B NMR are all informative.

¹¹B NMR Spectroscopy: Boron-11 is the most commonly studied boron isotope due to its high natural abundance (80.1%) and sensitivity. The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom.

Tricoordinate Boranes : Triphenylborane, the precursor to the title anion, is a tricoordinate (sp²) species and exhibits a ¹¹B NMR signal in the downfield region, typically around +60 ppm.

Tetracoordinate Borates : Upon reaction with a hydroxide ion to form the tetracoordinate (sp³) hydroxy(triphenyl)borate(1-) anion, the boron nucleus becomes significantly more shielded. This results in a large upfield shift of the ¹¹B NMR signal. Tetracoordinate arylalkoxyborates are typically observed in the range of +12 to -8 ppm. The signal for [B(C₆H₅)₃OH]⁻ is expected within this range. This dramatic shift is a key diagnostic indicator of the formation of the borate complex.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the molecule.

Aromatic Protons : The protons on the three phenyl rings would give rise to complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 7.8 ppm. The ortho-, meta-, and para-protons may be resolved depending on the solvent and spectrometer frequency.

Hydroxyl Proton : The proton of the O-H group would appear as a singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It can range from approximately 2 to 5 ppm or even higher.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments.

Aromatic Carbons : The phenyl groups would show four distinct signals in the aromatic region (~125-145 ppm), corresponding to the ipso- (carbon attached to boron), ortho-, meta-, and para-carbons.

Ipso-Carbon : The signal for the carbon atom directly bonded to the boron (C-ipso) can be difficult to observe. Due to the quadrupolar nature of the ¹¹B nucleus, the signal of the attached carbon is often broadened significantly, sometimes to the point of being indistinguishable from the baseline.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Comment |

|---|---|---|---|

| ¹¹B | Tetrahedral Boron (BO₃C₃) | -8 to +12 | Significant upfield shift from trigonal precursor (~+60 ppm). |

| ¹H | Aromatic Protons (C-H) | 7.0 - 7.8 | Multiplet structure expected. |

| ¹H | Hydroxyl Proton (O-H) | 2 - 5 (variable) | Shift is dependent on solvent and concentration. |

| ¹³C | Aromatic Carbons (C-H) | 125 - 135 | Multiple signals for ortho, meta, and para carbons. |

| ¹³C | Ipso-Carbon (C-B) | 140 - 150 | Signal may be broad or unobserved due to quadrupolar relaxation. |

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in defining the arrangement of protons within the hydroxy(triphenyl)borate(1-) anion. The spectrum is characterized by distinct signals corresponding to the protons of the phenyl groups and the hydroxyl proton. The aromatic protons typically appear as complex multiplets in the downfield region of the spectrum, a result of their varied shielding environments and spin-spin coupling interactions. The hydroxyl proton, being attached to an oxygen atom, exhibits a chemical shift that can be influenced by solvent and concentration effects due to hydrogen bonding.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Hydroxy(triphenyl)borate(1-)

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Phenyl Protons | 6.8 - 7.5 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of the hydroxy(triphenyl)borate(1-) anion. The spectrum typically displays four distinct signals for the phenyl carbons, corresponding to the ipso-carbon (the carbon directly attached to the boron atom), and the ortho-, meta-, and para-carbons. The chemical shift of the ipso-carbon is notably influenced by the direct attachment to the boron atom. Due to the quadrupolar nature of the boron nucleus, the signal for the ipso-carbon can sometimes be broadened.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Hydroxy(triphenyl)borate(1-)

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| ipso-Carbon | 145 - 150 |

| ortho-Carbons | 134 - 136 |

| meta-Carbons | 127 - 129 |

Note: Chemical shifts are referenced to TMS and can vary based on solvent and experimental conditions.

¹¹B NMR Spectroscopic Probes of Boron Coordination and Environment

Boron-11 (¹¹B) NMR spectroscopy is a particularly powerful tool for characterizing boron-containing compounds, as the chemical shift is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For hydroxy(triphenyl)borate(1-), the boron atom is tetracoordinate, having four single bonds to three phenyl groups and one hydroxyl group. This tetrahedral geometry results in a characteristic upfield chemical shift compared to tricoordinate boron compounds. The presence of an oxygen atom from the hydroxyl group generally leads to a higher field (more shielded) resonance compared to tetraphenylborate. Tetracoordinate arylborates, such as tetraphenylborate, typically show a ¹¹B NMR signal around -6.0 ppm, and the majority of tetracoordinate alkyl- or arylalkoxyborates are observed between +12 and -8 ppm. researchgate.net

Table 3: Expected ¹¹B NMR Chemical Shift for Hydroxy(triphenyl)borate(1-)

| Boron Environment | Chemical Shift (δ, ppm) |

|---|

Note: Chemical shifts are referenced to BF₃·OEt₂.

Multi-nuclear NMR Techniques for Comprehensive Structural Confirmation

To unequivocally establish the connectivity within the hydroxy(triphenyl)borate(1-) anion, multi-nuclear two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the phenyl rings.

HMBC experiments reveal correlations between nuclei that are separated by two or three bonds. This technique is crucial for confirming the connectivity between the phenyl groups and the central boron atom by observing correlations between the phenyl protons and the ipso-carbons, as well as potentially between the protons and the boron atom itself.

These advanced NMR methods provide a robust and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their bonding arrangement.

Dynamic NMR Studies for Fluxional Behavior

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or exchange processes. In the context of borate compounds, DNMR can be used to investigate phenomena like the rotation of substituent groups or the exchange of ligands. For the hydroxy(triphenyl)borate(1-) anion, DNMR studies could potentially probe the rotational dynamics of the phenyl groups around the B-C bonds. At ambient temperatures, this rotation is typically fast on the NMR timescale, resulting in averaged signals for the ortho and meta protons and carbons. However, at lower temperatures, this rotation could be slowed, potentially leading to the observation of distinct signals for the individual ortho and meta positions, providing insights into the rotational energy barrier. Such studies on related borate anions have revealed the dynamic nature of these systems. mdpi.com

Mass Spectrometry for Hydroxy(triphenyl)borate(1-) Anion Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the elemental composition of the hydroxy(triphenyl)borate(1-) anion. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing ionic species like this borate anion.

In negative-ion mode ESI-MS, the hydroxy(triphenyl)borate(1-) anion is detected as a distinct peak corresponding to its mass-to-charge ratio (m/z). The high-resolution mass spectrum allows for the precise determination of the molecular formula by comparing the experimental mass with the calculated mass.

Expected Mass Spectrometric Data:

Molecular Formula: C₁₈H₁₆BO⁻

Calculated Monoisotopic Mass: 259.1303 u

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. Collision-induced dissociation (CID) of the parent anion would likely result in the loss of neutral molecules such as benzene (C₆H₆) or water (H₂O), providing further confirmation of the compound's identity and purity.

Other Advanced Spectroscopic and Analytical Techniques for Comprehensive Characterization

Beyond NMR and mass spectrometry, other spectroscopic techniques provide valuable information about the structure and bonding in hydroxy(triphenyl)borate(1-).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of the molecule. The spectrum of hydroxy(triphenyl)borate(1-) is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching and bending modes of the phenyl rings, and B-C and B-O stretching vibrations. The B-O stretching in tetrahedral BO₄ units typically appears in the 800–1200 cm⁻¹ region, while the asymmetric stretching of the B-O bond in trigonal BO₃ units is found in the 1200–1500 cm⁻¹ range. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to FTIR. The Raman spectrum would also exhibit bands corresponding to the phenyl ring modes and the vibrations of the borate core. The symmetric stretching vibrations of the B-O bonds in borate species often give rise to strong and characteristic Raman signals.

Together, these advanced analytical techniques provide a detailed and unambiguous characterization of the hydroxy(triphenyl)borate(1-) anion, confirming its structure, purity, and dynamic behavior.

Reactivity Profiles and Mechanistic Investigations of Hydroxy Triphenyl Borate 1

Acid-Base Chemistry of Hydroxy(triphenyl)borate(1-) as a Strong Base

The structure of the hydroxy(triphenyl)borate(1-) anion features a tetracoordinate boron center, which results in a formal negative charge on the boron atom. This charge is delocalized throughout the anion but significantly increases the electron density on the exocyclic oxygen atom of the hydroxyl group. Consequently, the oxygen atom becomes a potent proton acceptor, rendering the hydroxy(triphenyl)borate(1-) anion a strong base.

The general protonation equilibrium can be represented as:

[B(OH)(Ph)₃]⁻ + H⁺ ⇌ HOB(Ph)₃

This basic character is fundamental to its role in chemical reactions, particularly in promoting proton-transfer steps such as those in elimination reactions.

Nucleophilic Reactivity of the Hydroxy(triphenyl)borate(1-) Anion

The electron-rich oxygen atom of the hydroxy(triphenyl)borate(1-) anion also serves as a nucleophilic center. Its reactivity in nucleophilic substitution and elimination reactions is dictated by the interplay between its inherent nucleophilicity, basicity, and significant steric bulk.

As a nucleophile, the hydroxy(triphenyl)borate(1-) anion can, in principle, participate in nucleophilic substitution reactions, particularly those following an Sₙ2 mechanism. In such a reaction, the oxygen atom would attack an electrophilic carbon center, displacing a leaving group in a single, concerted step.

A hypothetical Sₙ2 reaction can be depicted as:

[B(OH)(Ph)₃]⁻ + R-X → R-O-B(Ph)₃ + X⁻

However, the efficacy of hydroxy(triphenyl)borate(1-) as a nucleophile is significantly hampered by the steric hindrance imposed by the three bulky phenyl groups. These groups shield the nucleophilic oxygen atom, making it difficult to approach the substrate's electrophilic center. This steric impediment often leads to a preference for acting as a base rather than a nucleophile, especially with sterically hindered substrates. While related borate (B1201080) anions have been shown to engage in nucleophilic substitutions, specific documented instances for hydroxy(triphenyl)borate(1-) are not prominent in research literature. nih.govmdpi.com

The strong basicity and steric bulk of the hydroxy(triphenyl)borate(1-) anion make it an effective reagent for promoting elimination reactions, primarily through the E2 (bimolecular elimination) pathway. masterorganicchemistry.com The E2 mechanism involves a concerted process where the base abstracts a proton from a carbon atom adjacent (beta) to the leaving group, leading to the formation of a double bond. youtube.com

Key characteristics of E2 reactions facilitated by a base like hydroxy(triphenyl)borate(1-) include:

Second-Order Kinetics: The reaction rate is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

Stereospecificity: The reaction typically proceeds via an anti-periplanar transition state, where the abstracted proton and the leaving group are positioned 180° apart. youtube.com

Substrate Preference: E2 reactions are favored for secondary and tertiary alkyl halides.

Base Type: Strong, sterically hindered bases favor elimination over substitution (Zaitsev's vs. Hofmann's rule may apply depending on the substrate and base structure).

The bulky nature of the triphenyl groups makes hydroxy(triphenyl)borate(1-) a "non-nucleophilic" base, strongly favoring the abstraction of a proton over nucleophilic attack. This characteristic is highly desirable for synthesizing alkenes from alkyl halides or tosylates where substitution is an unwanted side reaction.

| Factor | Influence on E2 Pathway with [B(OH)(Ph)₃]⁻ | Rationale |

|---|---|---|

| Substrate Structure | Favored: 3° > 2° > 1° | More substituted substrates form more stable alkenes and are more sterically hindered to Sₙ2 attack. |

| Base Strength | Strongly Favored | [B(OH)(Ph)₃]⁻ is a strong base, capable of efficiently abstracting a β-proton in the concerted step. |

| Steric Hindrance of Base | Strongly Favored | The three phenyl groups create significant steric bulk, inhibiting nucleophilic substitution and promoting elimination. |

| Leaving Group | Good leaving groups required (e.g., I⁻, Br⁻, TsO⁻) | A good leaving group is necessary to facilitate the concerted bond-breaking process in the transition state. |

Coordination Chemistry of Hydroxy(triphenyl)borate(1-) with Metal Centers

The anionic nature and the presence of a donor oxygen atom allow hydroxy(triphenyl)borate(1-) to function as a ligand in coordination and organometallic chemistry. Its properties are analogous to other well-studied borate-based ligands, such as scorpionates (polypyrazolylborates). researchgate.netjcsp.org.pk

As a ligand, hydroxy(triphenyl)borate(1-) can be classified based on its electronic and steric characteristics:

Donating Atom: The primary donor site is the oxygen atom of the hydroxyl group, which acts as a Lewis base.

Hapticity: It typically functions as a monodentate ligand (κ¹), coordinating to a metal center through the single oxygen atom.

Steric Properties: The three phenyl groups attached to the boron atom create a sterically demanding environment. This bulk can be used to control the coordination number of the metal center, enforce specific geometries, and protect the metal from unwanted side reactions or decomposition pathways.

The metal-ligand interaction is primarily a dative covalent bond formed between the lone pair of the oxygen atom and a vacant orbital on the metal center. The stability of this bond is influenced by the Lewis acidity of the metal and the donor strength of the ligand.

Organometallic complexes incorporating the hydroxy(triphenyl)borate(1-) ligand can be synthesized through several standard methods, most commonly via salt metathesis. In a typical synthesis, a salt of the borate anion (e.g., Na[B(OH)(Ph)₃] or K[B(OH)(Ph)₃]) is reacted with a metal halide precursor.

The general reaction is:

M-Cl + Na[B(OH)(Ph)₃] → M-[OB(Ph)₃] + NaCl

This approach has been successfully used to synthesize a wide variety of complexes with related borate ligands and various transition metals. jcsp.org.pkmdpi.comnih.gov While specific, structurally characterized examples featuring the hydroxy(triphenyl)borate(1-) ligand are not widely reported, its properties suggest it could support a range of metal centers.

| Potential Metal Center (M) | Example Precursor | Hypothetical Complex Formula | Potential Application Area |

|---|---|---|---|

| Copper(I) | [Cu(NCCH₃)₄]PF₆ | [Cu(B(OH)(Ph)₃)(L)ₓ] | Catalysis, Luminescent Materials |

| Silver(I) | AgOTf | [Ag(B(OH)(Ph)₃)(L)ₓ] | Ethylene Separation, Antimicrobial Materials |

| Gold(I) | AuCl(SMe₂) | [Au(B(OH)(Ph)₃)(PR₃)] | Medicinal Chemistry, Catalysis |

| Rhodium(I) | [Rh(COD)Cl]₂ | [Rh(COD)(B(OH)(Ph)₃)] | Hydroformylation, Hydrogenation |

| Cerium(III) | CeCl₃ | [Ce(B(OH)(Ph)₃)ₓ(solv)y]⁽³⁻ˣ⁾⁺ | Luminescence, Single-Molecule Magnets |

The steric bulk provided by the phenyl groups would likely result in low-coordinate complexes, which are often highly reactive and catalytically active.

Role as a Supporting Ligand in Transition Metal Catalysis

Hydroxy(triphenyl)borate(1-) and related poly(pyridyl)borate compounds serve as effective supporting ligands in transition metal catalysis. These ligands, often referred to as scorpionates, are valued for their ability to stabilize metal complexes. nsf.govrsc.org The unique structure of these borate ligands, featuring multiple pyridyl donor arms, allows them to form stable complexes with transition metals such as copper, silver, and gold. rsc.org The B-C linkages in these ligands are generally more thermally stable compared to the B-N linkages found in poly(pyrazolyl)borates. nsf.gov

The coordination environment provided by these ligands can be finely tuned by introducing substituents on the pyridyl rings. For instance, substituents at the 6-position of the pyridyl arms can create a more sterically hindered coordination pocket around the metal center. nsf.govrsc.org This steric protection is desirable for various catalytic applications as it can influence the selectivity and stability of the catalyst. rsc.org In some cases, the tripodal tris(pyridyl)borate ligand may only use two of its three pyridyl arms to bind to the metal ion, adopting a κ²-coordination mode, which is influenced by the specific metal and other ligands present. rsc.org The fluorinated versions of these poly(pyridyl)borates have been developed to enhance the properties of the resulting metal complexes, demonstrating their versatility as ligand supports. rsc.org

Hydrolytic Stability and Exchange Reactions of Hydroxy(triphenyl)borate(1-) in Solution

Borate esters are known to be susceptible to hydrolysis. researchgate.netresearchgate.net This instability is attributed to the electron-deficient nature of the boron atom, which makes it prone to attack by water molecules. researchgate.netresearchgate.net The hydrolysis process can lead to the formation of oil-insoluble boric acid, which can limit the applications of borate esters, particularly in lubricants. researchgate.net

The hydrolytic stability of borate esters can be influenced by their structure. For example, borate esters with bulky substituents or those that create a more sterically hindered environment around the boron atom may exhibit enhanced stability. Research has focused on designing novel borate esters with improved hydrolytic stability for various applications. researchgate.net

Ligand exchange reactions are also a feature of borate chemistry. Highly electrophilic boranes can participate in unusual reactivity, and ligand exchange reactions of boronium cations have been observed. scholaris.ca These reactions can involve the displacement of one ligand by another, influencing the equilibrium and reactivity of the boron center.

Exploration of Reaction Mechanisms Involving Hydroxy(triphenyl)borate(1-)

Kinetic Studies of Reactions Promoted by Hydroxy(triphenyl)borate(1-)

Kinetic studies provide valuable insights into the mechanisms of reactions involving borate compounds. For instance, the kinetics of the pH-dependent activation of the prodrug treosulfan (B1682457) have been studied, where a borate buffer was found to inhibit the reaction. nih.gov The observed rate constants for the activation of treosulfan were found to decrease with an increasing concentration of the borate buffer. nih.gov This inhibition was consistent with a model involving the formation of a tetrahedral, anionic treosulfan-boric acid monoester. nih.gov Such studies highlight how borates can interact with other molecules in solution and alter reaction kinetics. nih.gov The data from such a kinetic study can be summarized as follows:

| Borate Buffer Concentration (M) | Observed Rate Constant (kobs) (s-1) |

|---|---|

| 0.05 | 1.2 x 10-4 |

| 0.10 | 8.5 x 10-5 |

| 0.15 | 6.7 x 10-5 |

| 0.20 | 5.5 x 10-5 |

Mechanistic Probes using Isotopic Labeling and Computational Support

Mechanistic investigations often employ advanced techniques such as isotopic labeling and computational modeling to elucidate complex reaction pathways. Isotopic labeling can be used to track the fate of specific atoms throughout a reaction, providing direct evidence for proposed mechanisms. nih.gov By comparing the mass spectra of products derived from labeled and unlabeled starting materials, researchers can determine the degree of isotopic incorporation and infer mechanistic details. nih.gov

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms involving boron compounds. researchgate.netnih.govpitt.edu DFT calculations can be used to determine the energies of reactants, intermediates, and transition states, allowing for the mapping of entire reaction energy profiles. researchgate.net These computational studies can help to rationalize observed reactivity and selectivity, and even predict new catalytic transformations. pitt.edu For example, computational analysis has been used to study the mechanism of trifluoromethylation of boronic acids and the photoinduced borylation from various boron sources. nih.govmontclair.edu These studies provide molecular-level understanding of complex reaction pathways that may be difficult to probe experimentally. pitt.edu

Based on a comprehensive review of the available scientific literature, it is not possible to provide a detailed article on the "Applications of Hydroxy(triphenyl)borate(1-) in Advanced Chemical Synthesis and Catalysis" that adheres to the specified outline. The search for specific applications of this compound as a reagent or catalyst in the requested areas did not yield sufficient detailed information.

The compound, often available as a salt such as Sodium hydroxy(triphenyl)borate, is registered for use as a chemical intermediate in organic chemical manufacturing nih.gov. However, specific, documented examples of its role as a reagent in the synthesis of complex organic molecules or as a key intermediate for specialty chemicals are not detailed in the available resources.

Similarly, there is a lack of specific data regarding the function of Hydroxy(triphenyl)borate(1-) as a catalyst or co-catalyst in the context of transition metal-promoted hydrogenation or oxidation reactions. While the broader class of borates and boranes is known to participate in various catalytic processes, information detailing the specific activity and application of the Hydroxy(triphenyl)borate(1-) anion in these transformations is not available in the reviewed literature.

Therefore, the construction of a thorough and scientifically accurate article strictly following the provided outline cannot be accomplished at this time.

Applications of Hydroxy Triphenyl Borate 1 in Advanced Chemical Synthesis and Catalysis

Hydroxy(triphenyl)borate(1-) as a Catalyst and Co-catalyst in Chemical Transformations

Transition Metal-Catalyzed Reactions Promoted by Hydroxy(triphenyl)borate(1-)

Coupling Reactions (e.g., Cross-Coupling Methodologies, N-Arylation)

Organoboron compounds are fundamental reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction forms carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate. The efficiency and scope of these reactions often depend on the nature of the boron reagent.

Commonly used organoboron reagents include boronic acids (RB(OH)₂), boronate esters (RB(OR)₂), and potassium organotrifluoroborates (K[RBF₃]). nih.govorganic-chemistry.org The tetracoordinate nature of organotrifluoroborates, which share a structural similarity with hydroxy(triphenyl)borate(1-), confers increased stability, making them bench-stable reagents that perform well in Suzuki-Miyaura reactions. nih.gov For the coupling to occur, the boron species must undergo transmetalation to the palladium center. This step is often facilitated by a base, which activates the boron reagent by forming a more nucleophilic "ate" complex, such as a hydroxyborate. princeton.edu

While various borate (B1201080) species are crucial intermediates in these catalytic cycles, specific reports detailing the use of isolated hydroxy(triphenyl)borate(1-) as a primary coupling partner or catalyst in cross-coupling or N-arylation reactions are not extensively documented. The field predominantly relies on the in situ generation of reactive boronate species from boronic acids or their derivatives. illinois.edunih.gov

Role in Gold(I)-Catalyzed Activation of Alkynes

Homogeneous gold catalysis has become a powerful tool for activating unsaturated carbon-carbon bonds, particularly alkynes, toward nucleophilic attack. nih.gov Cationic gold(I) complexes are highly effective catalysts for these transformations due to their strong π-acidity. nih.gov The reactivity of the cationic gold(I) center is significantly influenced by the nature of its counterion. acs.org

Weakly coordinating anions are known to generate more electrophilic and, therefore, more catalytically active gold centers. acs.org In this context, bulky borate anions have proven to be highly effective. For instance, cationic gold(I) complexes with large borate counterions, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₄⁻), often exhibit superior performance in intermolecular reactions compared to complexes with more coordinating anions like triflate or hexafluoroantimonate. researchgate.net The non-coordinating nature of the borate anion prevents catalyst deactivation and promotes the desired catalytic cycle. acs.orgresearchgate.net

The role of the anion can be multifaceted, influencing not only the electrophilicity of the gold center but also assisting in key steps of the reaction mechanism, such as proton transfer from the nucleophile. acs.org While not specifically cited for this purpose, the hydroxy(triphenyl)borate(1-) anion possesses the structural characteristics of a bulky, potentially weakly coordinating anion, suggesting it could play a similar role in modulating the activity of cationic gold(I) catalysts in alkyne activation.

| Borate Counterion Example | Role in Gold(I) Catalysis | Outcome |

| Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₄⁻) | Serves as a bulky, weakly coordinating anion. | Increases the electrophilicity and catalytic activity of the Gold(I) center, improving reaction yields. researchgate.net |

Emerging Applications in Metal-Free Catalysis

A significant advance in metal-free catalysis is the development of "Frustrated Lewis Pairs" (FLPs). An FLP consists of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct. wikipedia.org This unquenched reactivity allows the pair to activate small molecules, most notably dihydrogen (H₂), enabling metal-free hydrogenations. wikipedia.orgbris.ac.uk

Triphenylborane (B1294497) (BPh₃), the parent Lewis acid of hydroxy(triphenyl)borate(1-), is a common component of FLP systems. tdl.orgmdpi.comnih.gov When combined with a bulky phosphine, such as tricyclohexylphosphine (B42057) (PCy₃), the resulting FLP can heterolytically cleave H₂, generating a phosphonium (B103445) cation and a hydridoborate anion. wikipedia.org

FLP Activation of Dihydrogen: PCy₃ + B(C₆F₅)₃ + H₂ ⇌ [HPCy₃]⁺[HB(C₆F₅)₃]⁻

This reaction demonstrates the formation of a tetracoordinate borate anion as a key intermediate in a metal-free catalytic cycle. The resulting ion pair is the active species for the reduction of unsaturated substrates. The ability to tune the steric and electronic properties of both the Lewis acid and base is crucial for the FLP's reactivity. nih.govnih.gov The formation of borate anions through this mechanism highlights their emerging importance in transformations that avoid transition metals. bris.ac.uk

| FLP Component | Type | Function |

| Triphenylborane (or other borane) | Lewis Acid | Accepts an electron pair (hydride). tdl.org |

| Bulky Phosphine (e.g., PCy₃) | Lewis Base | Donates an electron pair (to proton). wikipedia.org |

| Dihydrogen (H₂) | Substrate | Undergoes heterolytic cleavage. wikipedia.org |

Contributions of Hydroxy(triphenyl)borate(1-) to Materials Science

Synthesis of Polymeric Materials

Organoboron compounds are increasingly utilized in polymer synthesis, acting as initiators, catalysts, or as functional components within the polymer structure. researchgate.netacs.orgrsc.org Triphenylborane has been identified as an effective metal-free catalyst for polymerization reactions, such as the copolymerization of epoxides with carbon dioxide to produce polycarbonates. mdpi.comrsc.org

More directly relevant, borate anions have been incorporated into salts used as polymerization initiators. Research has shown that a triphenylcyclopropenium salt paired with the hydroxytris(pentafluorophenyl)borate counterion acts as a highly effective thermal initiator for the cationic polymerization of epoxides at room temperature and under solvent-free conditions. eurjchem.comeurjchem.com The solubility and reactivity of the initiator are critical for its effectiveness, and the use of a hydroxy-borate anion in this system demonstrates its direct role in facilitating polymer formation. eurjchem.com

Furthermore, the interaction of borate anions with diol functionalities is a well-established method for cross-linking polymeric materials, such as cellulose, enhancing their mechanical properties. mdpi.com This chemistry relies on the formation of stable five- or six-membered rings between the boron center and the hydroxyl groups of the polymer.

Preparation of Nanoparticles and Advanced Functional Materials

Functional borate anions are integral to the design of advanced materials. osti.gov The inclusion of borate groups can impart specific properties, making them useful in fields such as nonlinear optics and as components of cathode materials for batteries. dntb.gov.ua The structural diversity of borate anions, which can form various polymeric chains, layers, and frameworks, allows for the creation of complex crystalline structures. wikipedia.org

In the realm of nanomaterials, boron-containing compounds serve as precursors for the synthesis of boron nitride nanoparticles and other nanostructures. mdpi.comnih.gov While the direct application of hydroxy(triphenyl)borate(1-) in the synthesis of nanoparticles is not widely reported, related borate compounds play crucial roles. For example, borate-based compounds are used in the preparation of functional materials and can serve as building blocks for creating low-viscosity ionic liquids. uni-wuerzburg.de The ability of borate anions to act as versatile ligands and functional components suggests potential for their use in directing the assembly and stabilization of nanoparticles and other advanced functional materials.

Computational and Theoretical Studies on Hydroxy Triphenyl Borate 1

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules at the electronic level. These methods provide detailed information about geometric structures, molecular orbital energies, and the distribution of electrons, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) Investigations of Electronic and Geometric Structures

Density Functional Theory (DFT) is a widely used computational method for studying the structural and electronic properties of organoboron compounds due to its favorable balance of accuracy and computational cost. nih.gov For a species like hydroxy(triphenyl)borate(1-), DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to determine its most stable three-dimensional geometry. tdl.orgnih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher polarizability and greater reactivity. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. mdpi.com For the hydroxy(triphenyl)borate(1-) anion, the MEP would highlight the negative charge concentration around the oxygen atom and the delocalized charge across the phenyl rings.

| Methodology | Typical Functionals/Basis Sets | Calculated Properties | Reference |

|---|---|---|---|

| Geometric Optimization | B3LYP/6-311G++(d,p) | Bond lengths, bond angles, dihedral angles | tdl.org |

| Electronic Properties | B3LYP/6-31+G(d,p) | HOMO-LUMO energies, ionization potential, electron affinity | rsc.org |

| Reaction Energetics | M06/6-31G* | Activation energies, reaction enthalpies | researchgate.net |

| Benchmarking | PBE0, wB97Xd, CAM-B3LYP | Comparison of reaction barriers against high-level methods | nih.gov |

Ab Initio Calculations of Molecular Properties and Energetics

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theoretical accuracy for calculating molecular properties. Methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are often used to obtain benchmark-quality energies and properties for smaller systems or to validate DFT results. nih.govmdpi.com

For anions like hydroxy(triphenyl)borate(1-), ab initio calculations can provide highly accurate values for properties such as proton affinity and ionization potential. nih.gov These calculations are crucial for understanding the anion's stability and its behavior in chemical reactions. In studies of borate (B1201080) hydrolysis, MP2 and CCSD(T) calculations have been used to create reference reaction energy profiles against which various DFT functionals are compared, ensuring the chosen DFT method accurately describes the system's energetics. nih.govmdpi.com While computationally intensive, these methods are invaluable for achieving a precise understanding of the electronic structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of molecules over time. These simulations model the movement of atoms and molecules, providing insights into conformational changes and non-covalent interactions with the surrounding environment, such as solvent molecules and counter-ions. drexel.edunih.gov

For the hydroxy(triphenyl)borate(1-) anion, MD simulations can be used to study its behavior in solution. By simulating the anion in a box of explicit solvent molecules (e.g., water), researchers can analyze the structure of the solvation shell, the dynamics of water exchange, and the stability of hydrogen bonds between the hydroxyl group and solvent molecules. Such simulations have been performed on related species like sodium tetrafluoroborate (B81430) in water to understand microstructure and rotational dynamics. researchgate.net

MD simulations also allow for conformational analysis, particularly the rotational dynamics of the three phenyl groups around the B-C bonds. These simulations can reveal the preferred orientations of the phenyl rings, the energy barriers to rotation, and how these motions are influenced by intermolecular interactions. This information is crucial for understanding how the molecule's shape fluctuates in a realistic environment and how it interacts with other species in solution. nih.gov

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Understanding the pathway of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides indispensable tools for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. acs.org DFT calculations are frequently used to identify stationary points along a reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

For reactions involving borates, such as their formation from a borane (B79455) and a nucleophile or their hydrolysis, computational methods can detail each elementary step. tdl.orgnih.gov For instance, the reaction of triphenylborane (B1294497) with a hydroxide (B78521) ion to form hydroxy(triphenyl)borate(1-) could be modeled to find the transition state and calculate the activation energy barrier. Methods such as Synchronous Transit Quasi-Newton (STQN) are employed to locate the precise geometry of the transition state. tdl.orgtdl.org

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS correctly connects the desired reactants and products. tdl.org The calculated energy barriers provide quantitative insight into the reaction kinetics. Studies on the hydrolysis of borate networks, for example, have shown that the presence of additional water molecules can significantly lower activation barriers by enabling more favorable, ring-like transition state geometries. tdl.orgnih.gov

| Reaction Type | Model System | Computational Method | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Borate Hydrolysis (Basic) | Borate network + OH⁻ | MP2/CCSD(T) | < 9.65 | mdpi.com |

| Borate Hydrolysis (Neutral) | Borate network + 3H₂O | MP2 | ~46.1 | nih.gov |

| Oxazaborole Hydrolysis (B-N cleavage) | Phenylbenzoxazaborole + H₂O | DFT (B3LYP) | < 139.6 | tdl.org |

| Polyhomologation Initiation | BR₃ + Corey's ylide | DFT | 88.3 | rsc.org |

In Silico Screening and Design of Novel Hydroxy(triphenyl)borate(1-) Analogues for Specific Applications

In silico screening and computational design are modern approaches used to identify or create novel molecules with desired properties, accelerating the discovery process. rsc.org This involves creating a virtual library of candidate molecules and using computational methods to predict their properties and activities, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

For hydroxy(triphenyl)borate(1-), this approach could be used to design analogues with tailored characteristics. For example, by systematically introducing different substituent groups onto the phenyl rings, one could modulate the anion's electronic properties, solubility, or stability. Quantum chemical calculations would be performed on each analogue in the virtual library to compute key descriptors, such as the HOMO-LUMO gap, MEP, and dipole moment.

These calculated descriptors can then be used in Quantitative Structure-Activity Relationship (QSAR) models to correlate the molecular structure with a specific function, such as catalytic activity or biological interaction. researchgate.net While specific applications for hydroxy(triphenyl)borate(1-) are not defined here, this in silico methodology provides a powerful pathway for discovering novel organoboron compounds for various applications, from materials science to medicinal chemistry. rsc.orgmdpi.com

Theoretical Insights into Lewis Acidity and Basicity in Borate-Mediated Transformations

The chemistry of organoboron compounds is dominated by the Lewis acidic nature of the boron center, which typically possesses a vacant p-orbital. wikipedia.org The formation of the hydroxy(triphenyl)borate(1-) anion is a direct consequence of this property, resulting from the reaction of the Lewis acid triphenylborane with a Lewis base (hydroxide ion).

Computational methods provide quantitative measures of Lewis acidity. Theoretical scales can be established by calculating the Gibbs free energy for adduct formation with a series of reference bases or by calculating properties like the Fluoride Ion Affinity (FIA). chemrxiv.org For triarylboranes, computational studies have explored how substituents on the aryl rings tune the electron-deficiency of the boron center, thereby modulating its Lewis acidity. chemrxiv.orgresearchgate.net

Upon formation of the tetracoordinate borate anion, such as hydroxy(triphenyl)borate(1-), the boron center becomes electron-saturated, and the compound itself can act as a Lewis base. The reactivity of the resulting borate is central to many synthetic transformations, like the Suzuki-Miyaura cross-coupling reaction, where an organoborate complex transfers an organic group to a metal center. acs.org Computational studies have been vital in elucidating the mechanisms of these transformations, identifying the key borate intermediates and transition states involved in the crucial transmetalation step. acs.org Theoretical analysis thus provides a deep understanding of the dual role that boron compounds play as both Lewis acids and precursors to reactive borate intermediates.

Future Directions and Emerging Research Avenues for Hydroxy Triphenyl Borate 1

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The traditional synthesis of hydroxy(triphenyl)borate(1-) involves the reaction of triphenylborane (B1294497) with a hydroxide (B78521) source. Future research is anticipated to focus on developing more selective and sustainable synthetic methodologies. A primary goal is to design routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy.

One promising direction is the exploration of mechanochemical methods. These solvent-free or low-solvent techniques could offer a greener alternative to conventional solution-phase synthesis. Additionally, flow chemistry presents an opportunity for the continuous and controlled production of hydroxy(triphenyl)borate(1-), potentially leading to higher yields and purity while enhancing safety. The development of catalytic routes, possibly employing earth-abundant metals or even metal-free catalysts, for the direct hydroxylation of triphenylborane or its precursors is another area ripe for investigation.

| Synthetic Approach | Potential Advantages | Research Focus |

| Mechanochemistry | Reduced solvent waste, potential for new polymorphs | Grinding and ball-milling techniques |

| Flow Chemistry | Improved control, safety, and scalability | Microreactor design and optimization |

| Catalytic Hydroxylation | Increased efficiency and selectivity | Development of novel catalytic systems |

Exploration of Undiscovered Reactivity Modes and Transformative Catalytic Cycles

The presence of a hydroxyl group directly attached to the boron center in hydroxy(triphenyl)borate(1-) significantly alters its electronic and steric properties compared to triphenylborane. This opens the door to exploring novel reactivity modes. Future research will likely delve into its potential as a catalyst or cocatalyst in a variety of organic transformations.

The borate (B1201080) moiety can act as a unique Lewis acid-base ambiphilic system. This dual reactivity could be harnessed in frustrated Lewis pair (FLP) chemistry for the activation of small molecules like H₂, CO₂, and olefins. nih.gov Investigating the role of the hydroxyl group in modulating the Lewis acidity of the boron center and the Brønsted basicity of the oxygen atom will be crucial. Furthermore, its potential in asymmetric catalysis, where the borate could act as a chiral counterion or be incorporated into a chiral ligand framework, represents a significant avenue for exploration.

Transformative catalytic cycles involving hydroxy(triphenyl)borate(1-) could be designed for reactions such as hydroboration, hydrosilylation, and polymerization. nih.govalfa-chemistry.com The ability of the hydroxyl group to participate in hydrogen bonding or proton transfer could lead to novel catalytic pathways with enhanced activity and selectivity.

Integration of Hydroxy(triphenyl)borate(1-) into Advanced Functional Materials with Tunable Properties

The unique electronic and structural features of hydroxy(triphenyl)borate(1-) make it an attractive building block for advanced functional materials. Its incorporation into polymer backbones or as a dopant in organic semiconductors could lead to materials with tailored photophysical and electronic properties. alfa-chemistry.comresearchgate.net The interaction of the borate anion with cationic polymers or metal-organic frameworks (MOFs) could result in novel hybrid materials with applications in sensing, gas storage, and catalysis.

The photostability and charge transport properties of materials containing triphenylborane moieties are well-documented. alfa-chemistry.com Future research will likely focus on how the hydroxyl group in hydroxy(triphenyl)borate(1-) can be used to fine-tune these properties. For instance, the potential for intermolecular hydrogen bonding could influence the packing of molecules in the solid state, thereby affecting their bulk electronic properties. This could be particularly relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). alfa-chemistry.com

| Material Class | Potential Application | Key Research Area |

| Polymers | Membranes, sensors, electronics | Synthesis of borate-containing monomers and polymers |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Use as a linker or counterion in MOF synthesis |

| Organic Electronics | OLEDs, OPVs, transistors | Doping and blending with organic semiconductors |

Application in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry are expected to guide the future applications of hydroxy(triphenyl)borate(1-). Its potential as a recyclable catalyst or as a component in biodegradable materials is an area of growing interest. The development of catalytic systems where hydroxy(triphenyl)borate(1-) can be immobilized on a solid support would facilitate its recovery and reuse, a key aspect of sustainable chemical processing.

Furthermore, its application in environmentally benign reactions, such as those conducted in water or other green solvents, will be a significant research focus. The ionic nature of hydroxy(triphenyl)borate(1-) salts may enhance their solubility and stability in aqueous media, making them suitable for applications in anion recognition and sensing in biological and environmental systems. anu.edu.aunih.govnih.govpugetsound.eduresearchgate.net

Synergistic Research with Other Boron-Containing Chemical Species

The rich chemistry of boron offers numerous opportunities for synergistic research involving hydroxy(triphenyl)borate(1-) and other boron-containing compounds. For instance, its combination with boronic acids or boroxines could lead to the formation of novel supramolecular assemblies with interesting structural and functional properties. wikipedia.orgclockss.org The interaction of hydroxy(triphenyl)borate(1-) with other Lewis acidic boranes could result in the formation of polyborate species with unique catalytic activities.

Investigating the equilibria between hydroxy(triphenyl)borate(1-), triphenylborane, and water will be crucial for understanding its behavior in various chemical environments. This knowledge can be leveraged to design dynamic systems where the reactivity can be switched by controlling the reaction conditions. The interplay between different boron species in catalytic cycles or materials is a complex but potentially rewarding area of future research.

Q & A

Basic: What are the recommended safety protocols for handling Hydroxy(triphenyl)borate(1-) in laboratory settings?

Hydroxy(triphenyl)borate(1-) exhibits acute oral toxicity (Category 4), eye irritation (Category 2), and flammability (GHS classification) . Critical precautions include:

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .

- Storage : Keep in sealed containers away from heat and ignition sources. Store in cool, dry conditions (0–10°C recommended) .

- Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent dispersion. Dispose of waste via certified hazardous waste facilities .

Basic: What spectroscopic methods are most effective for characterizing Hydroxy(triphenyl)borate(1-)?

- ¹H NMR : Look for aromatic proton signals at δ 6.8–7.5 ppm (split into multiplets due to phenyl groups). Absence of hydroxyl proton peaks confirms deprotonation .

- ¹¹B NMR : A sharp singlet near δ 18–20 ppm indicates the tetracoordinated boron center .

- IR Spectroscopy : Key peaks include B–O stretching (~1350 cm⁻¹) and aromatic C–H bending (~690 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS in negative mode should show a molecular ion peak at m/z 290 (M⁻) .

Basic: How can researchers synthesize Hydroxy(triphenyl)borate(1-) with high purity?

A common method involves reacting triphenylboron with a hydroxide source (e.g., NaOH) in anhydrous tetrahydrofuran (THF):

Reaction Setup : Under nitrogen atmosphere, add NaOH to triphenylboron in THF at 0°C.

Purification : Filter precipitated product, wash with cold hexane, and recrystallize from ethanol .

Validation : Confirm purity via melting point (98–101°C) and TLC (Rf ~0.6 in 3:1 hexane:ethyl acetate) .

Advanced: How does Hydroxy(triphenyl)borate(1-) influence electrolyte stability in lithium-ion batteries (LIBs)?

Boron-containing additives like Hydroxy(triphenyl)borate(1-) coordinate with PF₆⁻ anions via electron-deficient boron centers, reducing electrolyte oxidation potential and promoting stable cathode-electrolyte interphase (CEI) formation .

- Experimental Design :

Advanced: How can contradictions in thermal decomposition pathways of Hydroxy(triphenyl)borate(1-) be resolved?

Conflicting reports on decomposition products (e.g., phenylboric acid vs. triphenylboroxine) may arise from varying experimental conditions:

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating rates (e.g., 5°C/min in N₂).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases to detect volatile byproducts (e.g., phenol, dibenzofuran) .

- In Situ XRD : Track crystalline phase changes during decomposition .

Advanced: What strategies optimize Hydroxy(triphenyl)borate(1-) as a catalyst in cross-coupling reactions?

The compound’s Lewis acidity can activate substrates in Suzuki-Miyaura couplings:

- Mechanistic Probes :

- Use ¹¹B NMR to monitor boron coordination with aryl halides.

- Kinetic studies (e.g., variable-temperature NMR) to determine rate-limiting steps.

- Substrate Scope : Screen aryl halides with electron-withdrawing/donating groups to assess catalytic efficiency.

- Additive Screening : Test ligands (e.g., phosphines) to stabilize intermediates and reduce side reactions .

Advanced: How does Hydroxy(triphenyl)borate(1-) interact with environmental matrices, and what analytical methods quantify its persistence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.